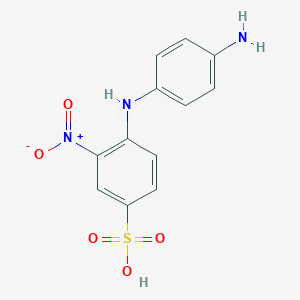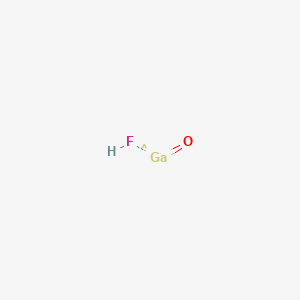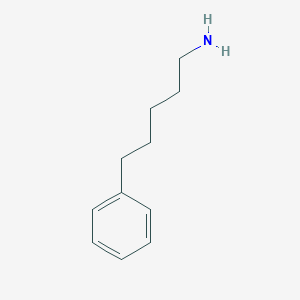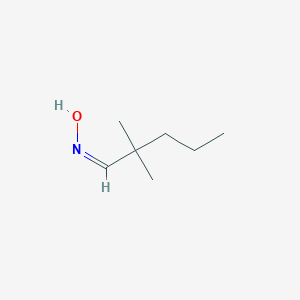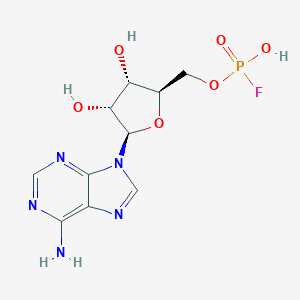
Dibenzyloxydichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyloxydichlorosilane is an organosilicon compound with the chemical formula C6H5CH2O[SiCl2(CH3)2]. It is a colorless liquid that is soluble in organic solvents such as benzene and dimethylformamide but insoluble in water . This compound is relatively stable at room temperature and is widely used in various fields, including medical research, environmental research, and industrial applications.
Mechanism of Action
Target of Action
This compound is a chemical compound used primarily as a chemical intermediate Instead, it is likely used in the synthesis of other compounds, where it reacts with specific reagents to form the desired products .
Mode of Action
As a chemical intermediate, its primary role is likely in the formation of other compounds rather than interacting with biological targets .
Biochemical Pathways
This is likely due to its role as a chemical intermediate rather than a biologically active compound .
Result of Action
This compound is known to cause severe skin burns and eye damage, and may cause respiratory irritation when inhaled . These effects are likely due to its chemical properties rather than any specific interaction with biological targets .
Action Environment
The action of this compound is likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect its reactivity and stability, which in turn can influence its effectiveness as a chemical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyloxydichlorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with benzyl alcohol. This reaction typically requires an inert atmosphere to prevent interference from oxygen and moisture . Another method involves the reaction of dichlorodimethylsilane with sodium benzyl alcohol under similar conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: Dibenzyloxydichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Hydrolysis: In the presence of moisture, it can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Moisture: Hydrolysis reactions occur readily in the presence of water or moisture.
Catalysts: Acid or base catalysts can facilitate condensation reactions.
Major Products:
Substitution Reactions: Products include various substituted silanes.
Hydrolysis: Major products are silanols and hydrochloric acid.
Condensation Reactions: Siloxane bonds are formed, leading to the creation of polysiloxanes.
Scientific Research Applications
Dibenzyloxydichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Comparison with Similar Compounds
- Silane
- Monochlorosilane
- Dichlorosilane
- Trichlorosilane
- Silicon Tetrachloride
Comparison: Dibenzyloxydichlorosilane is unique due to its specific structure, which includes benzyl groups and dichlorosilane moieties. This structure imparts distinct reactivity and solubility properties compared to other chlorosilanes. For example, while silane and monochlorosilane are highly reactive and pyrophoric, this compound is more stable and less reactive with moisture .
Properties
IUPAC Name |
dichloro-bis(phenylmethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O2Si/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWSBNXBRAPNNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550876 |
Source


|
| Record name | Bis(benzyloxy)(dichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18414-52-3 |
Source


|
| Record name | Bis(benzyloxy)(dichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
